7-Chloro-4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)quinoline

Overview

Description

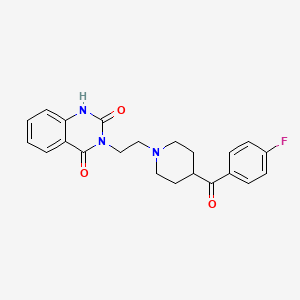

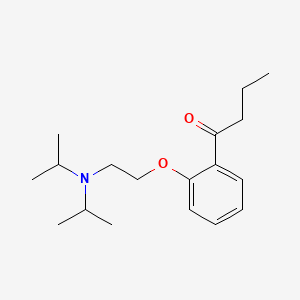

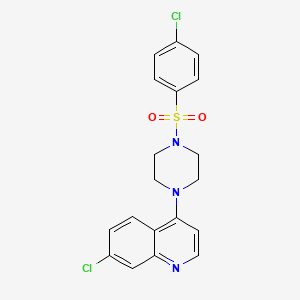

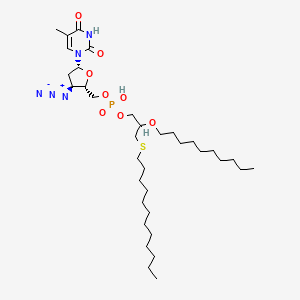

7-Chloro-4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)quinoline is a chemical compound with the molecular formula C19H17Cl2N3O2S . It has a molecular weight of 422.3 g/mol . This compound is also known by other names such as KM11060 and has a CAS number of 774549-97-2 .

Molecular Structure Analysis

The IUPAC name for this compound is 7-chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline . The InChI code and key are available, which provide a unique identifier for this compound . The compound has a rotatable bond count of 3 .Physical And Chemical Properties Analysis

This compound has a boiling point of 607.3°C at 760 mmHg . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere . The compound has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications

Anticancer Properties

One notable application is in the development of anticancer agents. A study highlighted the synthesis of thirty-six 4-aminoquinoline derived sulfonyl analogs, aiming to enhance anticancer activities. Among these, a compound closely related to the specified chemical structure demonstrated significant cytotoxicity against breast cancer cell lines while suggesting lower toxicity to normal cells. This compound also exhibited potential in inducing apoptosis and cell cycle arrest at the prometa-meta phase in cancer cells, pointing to its utility as a promising anticancer agent (Solomon, Pundir, & Lee, 2019).

Broad Pharmacological Profiles

Another research paper provided a comprehensive review of the structural and biological properties of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. The review highlighted its versatile pharmacological profiles, which include antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer activities, and more. This underlines the compound's potential as a structural scaffold in medicinal chemistry, offering a broad spectrum of therapeutic applications (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Antidepressant and Antipsychotic Activities

Research into quinoline and isoquinoline sulfonamide analogs of aripiprazole has unveiled compounds with notable antidepressant and antipsychotic activities. These compounds were designed to target serotonin (5-HT1A/5-HT2A/5-HT7) and dopamine (D2/D3) receptors, showing significant activity in behavioral models of depression and psychosis. This application suggests the compound's relevance in developing novel treatments for mental health disorders (Zajdel et al., 2013).

Cystic Fibrosis Treatment

Lastly, a structural analog of sildenafil, identified through high-throughput screening for F508del CFTR trafficking correctors, showcased the compound's potential in treating cystic fibrosis. The compound, KM11060, partially restored F508del trafficking and increased CFTR maturation, suggesting a new avenue for cystic fibrosis therapeutics (Robert et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antifungal activity , suggesting potential targets within fungal organisms.

Mode of Action

It’s worth noting that related compounds have been found to exhibit good chemscore with certain proteins , indicating potential protein interactions.

Biochemical Pathways

The antifungal activity of similar compounds suggests that it may interfere with essential biochemical pathways in fungi .

Pharmacokinetics

The compound’s molecular weight (42233) and physical form (solid) suggest potential for oral bioavailability .

Result of Action

The antifungal activity of similar compounds suggests that it may result in the death of fungal cells .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

7-chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O2S/c20-14-1-4-16(5-2-14)27(25,26)24-11-9-23(10-12-24)19-7-8-22-18-13-15(21)3-6-17(18)19/h1-8,13H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEHIZKCIZLXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361304 | |

| Record name | KM11060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline | |

CAS RN |

774549-97-2 | |

| Record name | KM11060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-4-(4-(4-chlorophenyl)sulfonyl)-1-piperazinyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

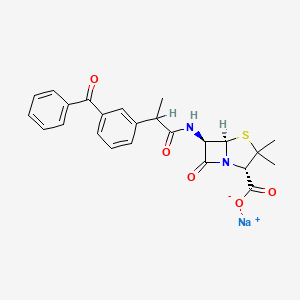

![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)